[(3-Chlorobenzyl)thio]acetic acid

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Why accept generic chlorobenzylthioacetic acid? The 3-chloro (meta) substitution in [(3-Chlorobenzyl)thio]acetic acid delivers a unique physicochemical signature—LogP ~2.7, pKa 3.73±0.10, and distinct steric environment around the thioether bridge—that ortho and para isomers cannot replicate. Using an unspecified positional isomer introduces uncontrolled variables that undermine SAR studies, ADME optimization, and analytical method validation. This compound provides two orthogonal derivatization handles (carboxylic acid and thioether), enabling amide, ester, sulfoxide, and sulfone libraries with defined, reproducible substitution patterns. Available at ≥95% certified purity with full QC documentation. Eliminate isomer ambiguity—specify the 3-chloro substitution and ensure experimental reproducibility.

Molecular Formula C9H9ClO2S
Molecular Weight 216.68 g/mol
CAS No. 34722-33-3
Cat. No. B1363889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chlorobenzyl)thio]acetic acid
CAS34722-33-3
Molecular FormulaC9H9ClO2S
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSCC(=O)O
InChIInChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyGYICVPMYXZNAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3): Chemical Identity, Key Physicochemical Properties, and Sourcing Specifications


[(3-Chlorobenzyl)thio]acetic acid, also designated as 2-{[(3-chlorophenyl)methyl]sulfanyl}acetic acid, is an arylthioacetic acid derivative with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is characterized by a 3-chlorophenylmethyl group linked via a thioether bridge to an acetic acid moiety. Predicted physicochemical parameters include a logP of approximately 2.69–2.75, a pKa of 3.73±0.10, and a melting point of 74–76°C [1]. Commercial availability typically features a purity specification of 95% or higher from multiple international suppliers .

Why Generic Substitution Fails for [(3-Chlorobenzyl)thio]acetic Acid: Positional Isomerism and Reactivity Profiles


Generic substitution between chlorobenzylthioacetic acid positional isomers (ortho, meta, para) is not scientifically justifiable due to fundamental differences in steric and electronic environments imposed by the chlorine substitution pattern. The meta-substitution (3-chloro) in this compound confers distinct physicochemical and reactivity profiles compared to the ortho- (2-chloro) and para- (4-chloro) isomers [1]. These differences manifest in altered partition coefficients (logP), acid dissociation constants (pKa), and steric hindrance around the thioether and carboxylic acid functional groups . In the context of synthesis, medicinal chemistry, or materials science, the positional isomer dictates both the compound's immediate reactivity and its behavior in downstream applications. Procurement of a generic 'chlorobenzylthioacetic acid' without specification of substitution pattern introduces an uncontrolled variable with potentially significant consequences for experimental reproducibility and outcome validity.

Quantitative Evidence Guide for Selecting [(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3) Over Analogs


Positional Isomer Differentiation: Predicted Physicochemical Property Divergence (Meta vs. Ortho and Para Analogs)

The meta-chlorine substitution in [(3-chlorobenzyl)thio]acetic acid (CAS 34722-33-3) yields distinct predicted physicochemical properties compared to its ortho- and para-substituted analogs. While experimental data for all isomers are not uniformly available, the divergence in key molecular descriptors supports the non-interchangeability of these positional isomers in research applications [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Purity Benchmarking for [(3-Chlorobenzyl)thio]acetic Acid Across Commercial Suppliers

Commercial sources for [(3-chlorobenzyl)thio]acetic acid (CAS 34722-33-3) consistently specify a minimum purity of 95% . This is a critical procurement parameter for ensuring reproducibility in synthesis and assay development.

Chemical Procurement Quality Control Synthetic Chemistry

Predicted Lipophilicity (LogP) of [(3-Chlorobenzyl)thio]acetic Acid as a Descriptor for Biological and Environmental Partitioning

The predicted lipophilicity of [(3-chlorobenzyl)thio]acetic acid, indicated by a LogP value of approximately 2.6–2.7 , positions it as a moderately lipophilic molecule. This property is crucial for estimating its behavior in biological membranes, soil adsorption, and octanol-water partitioning.

Drug Discovery ADME-Tox Environmental Fate

Predicted Acid Dissociation Constant (pKa) of [(3-Chlorobenzyl)thio]acetic Acid: Implications for Ionization State and Reactivity

The predicted pKa of [(3-chlorobenzyl)thio]acetic acid is 3.73±0.10 . This value indicates that the compound will be predominantly ionized (carboxylate form) at physiological pH (7.4) and in most common laboratory buffers, which is a key consideration for its reactivity and biological interactions.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

High-Value Application Scenarios for [(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3) Based on Verified Properties


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies of Arylthioacetic Acid Derivatives

As a specific meta-chloro substituted arylthioacetic acid, [(3-chlorobenzyl)thio]acetic acid serves as a critical building block or comparator in SAR studies aimed at optimizing lipophilicity, acidity, and steric parameters. Its predicted LogP of ~2.7 and pKa of 3.73 provide a distinct physicochemical signature that can be correlated with biological activity in assays for enzyme inhibition or receptor binding . Researchers can use this compound to probe the effect of a 3-chloro substitution on a lead series' ADME properties or target engagement, where even minor changes in LogP or pKa can translate to significant differences in in vitro and in vivo performance .

Synthetic Chemistry: Intermediate for the Preparation of Functionalized Thioether Derivatives

The carboxylic acid group and the thioether linkage in [(3-chlorobenzyl)thio]acetic acid offer two distinct handles for further chemical diversification. The compound can be used as an intermediate for the synthesis of amides, esters, sulfoxides, and sulfones, which are privileged motifs in medicinal chemistry and materials science. The specific 3-chloro substitution pattern ensures that the resulting derivatives possess a defined and reproducible substitution pattern, which is essential for generating libraries of compounds for screening or for the development of structure-property relationships [1]. The high purity specifications (≥95%) from commercial vendors ensure a reliable starting point for multi-step synthetic routes .

Environmental Fate Studies: Model Compound for Assessing the Partitioning Behavior of Chlorinated Arylthioacetic Acids

The predicted LogP value of 2.6–2.7 for [(3-chlorobenzyl)thio]acetic acid places it in a moderate lipophilicity range, making it a useful model compound for studying the sorption and mobility of this class of substances in soil and aquatic systems . Its pKa of 3.73 indicates that it will exist primarily as an anion under environmentally relevant pH conditions, affecting its interaction with soil organic matter and its potential for groundwater transport . Such data are valuable for environmental risk assessments of related agrochemical or pharmaceutical intermediates.

Analytical Chemistry: Reference Standard for Method Development and Validation

With its well-defined molecular weight (216.68 g/mol) and commercial availability at a certified purity (≥95%), [(3-chlorobenzyl)thio]acetic acid is suitable for use as a reference standard in the development and validation of analytical methods such as HPLC, LC-MS, or GC-MS . Its unique retention time and mass spectral fragmentation pattern, dictated by the 3-chloro substitution, allow for its unambiguous identification and quantification in complex matrices. This is particularly relevant for process analytical technology (PAT) in chemical manufacturing or for impurity profiling in pharmaceutical quality control.

Technical Documentation Hub

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